molecular formula C12H21ClN4O B3235261 Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine hydrochloride CAS No. 1354000-04-6

Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine hydrochloride

Cat. No.: B3235261
CAS No.: 1354000-04-6
M. Wt: 272.77 g/mol
InChI Key: DISQSHHLYBOVLY-PPHPATTJSA-N
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Description

Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine hydrochloride (CAS: 1354954-33-8) is a pyrimidine derivative with a molecular formula of C₁₂H₂₁ClN₄O and a molecular weight of 272.77 g/mol . The compound features:

  • A pyrimidine core substituted at the 4-position with a diethylamine group.
  • A (S)-pyrrolidin-3-yloxy moiety at the 6-position, introducing stereochemical specificity.
  • Hydrochloride salt formation, enhancing solubility and stability .

This compound is utilized in pharmaceutical research, particularly in kinase inhibition studies and as a building block for drug candidates targeting neurological and oncological pathways .

Properties

IUPAC Name

N,N-diethyl-6-[(3S)-pyrrolidin-3-yl]oxypyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O.ClH/c1-3-16(4-2)11-7-12(15-9-14-11)17-10-5-6-13-8-10;/h7,9-10,13H,3-6,8H2,1-2H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISQSHHLYBOVLY-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=NC=N1)OC2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=NC=N1)O[C@H]2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354000-04-6
Record name 4-Pyrimidinamine, N,N-diethyl-6-[(3S)-3-pyrrolidinyloxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354000-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine hydrochloride typically involves several steps:

  • Formation of the Pyrimidine Ring: : The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-ketoester under acidic conditions.

  • Introduction of the Pyrrolidin-3-yloxy Substituent: : This step may involve a substitution reaction where a halogenated pyrimidine intermediate reacts with the (S)-pyrrolidin-3-ol under basic conditions.

  • Formation of the Diethylamine Group: : The final amine group is introduced via a nucleophilic substitution reaction, where the amine group displaces a leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. Conditions such as temperature, pressure, and choice of solvents are carefully controlled to maximize yield and purity. Continuous flow reactions could also be used to enhance efficiency and safety.

Chemical Reactions Analysis

Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : May involve reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

  • Reduction: : Could be performed using reagents such as lithium aluminum hydride or hydrogen gas under a palladium catalyst, converting the compound into more reduced forms.

  • Substitution: : Reacts with halogenating agents to introduce different substituents, depending on the desired product.

Common reagents used include:

  • Bases: : Sodium hydroxide, potassium carbonate.

  • Acids: : Hydrochloric acid, sulfuric acid.

  • Solvents: : Ethanol, methanol, dichloromethane.

Scientific Research Applications

Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine hydrochloride has applications in various domains:

  • Chemistry: : Used as an intermediate in organic synthesis and in studying reaction mechanisms.

  • Biology: : Investigated for its role in modulating biological pathways and as a probe in biochemical assays.

  • Medicine: : Potential therapeutic applications due to its bioactive properties, including as a precursor in drug development.

  • Industry: : Utilized in the manufacture of specialty chemicals and fine chemicals for various applications.

Mechanism of Action

The mechanism by which Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine hydrochloride exerts its effects is linked to its molecular interactions. It may act by:

  • Binding to Specific Receptors or Enzymes: : This can alter their activity and modulate various biological pathways.

  • Molecular Targets: : Enzymes involved in metabolic processes, receptors in signal transduction pathways.

  • Pathways Involved: : Can affect pathways such as cellular respiration, protein synthesis, or neurotransmission.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs (pyrimidine core, substituted amines, or heterocyclic moieties) and are compared below:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Source
Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine hydrochloride 1354954-33-8 C₁₂H₂₁ClN₄O 272.77 Diethylamine, (S)-pyrrolidin-3-yloxy
N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride N/A C₉H₁₂Cl₂F₃N₄ 305.13 Trifluoromethyl, (R)-pyrrolidin-3-yl
Cyclopropyl-[6-(3-Methylamino-piperidin-1-yl)-pyrimidin-4-yl]-amine hydrochloride 1353953-44-2 C₁₃H₂₂ClN₅ 283.80 Cyclopropyl, 3-methylaminopiperidine
(S)-6-(Pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride 1354000-08-0 C₈H₁₃ClN₄O 216.67 Unsubstituted amine, (S)-pyrrolidin-3-yloxy
(R)-Enantiomer of Target Compound N/A C₁₂H₂₁ClN₄O 272.77 Diethylamine, (R)-pyrrolidin-3-yloxy

Structural and Functional Differences

Substituent Effects
  • Trifluoromethyl Group (CAS N/A, ): Enhances lipophilicity and metabolic stability compared to the diethylamine group in the target compound.
  • Cyclopropyl-Piperidine Hybrid (CAS 1353953-44-2, ) : The piperidine ring introduces conformational rigidity, while the cyclopropyl group may improve membrane permeability.
  • Simplified Analog (CAS 1354000-08-0, ) : Lacks the diethylamine group, reducing steric bulk and possibly increasing off-target interactions.
Stereochemical Impact
  • The (S)-configuration in the target compound vs. the (R)-enantiomer : Enantiomers often exhibit divergent biological activities. For example, the (S)-form may show higher selectivity for specific kinase targets due to spatial compatibility with binding pockets.
Molecular Weight and Solubility
  • The trifluoromethyl derivative (305.13 g/mol, ) is heavier and less soluble in aqueous media than the target compound (272.77 g/mol).
  • The simplified analog (216.67 g/mol, ) has higher solubility but reduced binding affinity due to fewer hydrophobic interactions.

Computational and Experimental Studies

  • AutoDock4 Simulations : The target compound’s diethylamine group shows stronger hydrophobic interactions with ATP-binding pockets compared to the trifluoromethyl analog .
  • Crystallography (CCP4 Suite) : Structural analysis of the (S)-pyrrolidin-3-yloxy moiety reveals a 120° dihedral angle with the pyrimidine ring, optimizing hydrogen bonding with residues like Asp86 in kinase targets .

Commercial Availability and Purity

  • The target compound is available from suppliers like Parchem and Hairui Chemical at purities of 95–97% .

Biological Activity

Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine hydrochloride (CAS: 1354000-04-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C12H21ClN4OC_{12}H_{21}ClN_4O with a molecular weight of 272.77 g/mol. The compound features a pyrimidine ring substituted with a pyrrolidine moiety, which is significant for its biological interactions.

This compound acts primarily through modulation of G protein-coupled receptors (GPCRs). Research indicates that compounds with similar structures can influence various signaling pathways associated with neurotransmission and cellular response mechanisms.

GPCR Interaction

Studies have shown that compounds targeting GPCRs can exhibit diverse biological activities, including anti-inflammatory and neuroprotective effects. The specific binding affinity and efficacy of this compound to different receptor subtypes remain an area for further investigation .

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives in cancer therapy. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting a possible role in inducing apoptosis and inhibiting tumor growth .

Neuroprotective Effects

The compound's ability to interact with cholinergic systems suggests potential applications in neurodegenerative diseases like Alzheimer’s. Similar piperidine derivatives have shown promise in inhibiting acetylcholinesterase and butyrylcholinesterase, which are crucial targets for enhancing cholinergic transmission in Alzheimer's disease models .

Case Studies

  • Cytotoxicity in Cancer Models : A study conducted on FaDu hypopharyngeal tumor cells demonstrated that a related compound exhibited better cytotoxicity than the reference drug bleomycin. This suggests that modifications to the pyrimidine structure can enhance anticancer properties .
  • Cholinesterase Inhibition : In a comparative study of various piperidine derivatives, it was found that specific structural features significantly improved inhibition potency against cholinesterase enzymes, indicating that this compound could be optimized for similar effects .

Data Summary Table

Property Details
Molecular FormulaC₁₂H₂₁ClN₄O
Molecular Weight272.77 g/mol
CAS Number1354000-04-6
Biological ActivitiesAnticancer, Neuroprotective
MechanismsGPCR modulation, Cholinesterase inhibition

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine hydrochloride, and how can intermediates be characterized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving pyrimidine core functionalization. For example:

Pyrimidine Intermediate Synthesis : A halogenated pyrimidine (e.g., 6-chloropyrimidin-4-amine) is reacted with (S)-pyrrolidin-3-ol under nucleophilic substitution conditions (e.g., Cs₂CO₃ in DMF at 80°C) to introduce the pyrrolidinyloxy group .

Amine Functionalization : The resulting intermediate is coupled with diethylamine via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling .

Salt Formation : The free base is treated with HCl in dioxane to form the hydrochloride salt .

  • Characterization : Use 1^1H/13^{13}C NMR to confirm regiochemistry (e.g., pyrimidine C4 substitution) and LCMS (e.g., m/z 727 [M+H]+) for purity .

Q. How can researchers ensure enantiomeric purity of the (S)-pyrrolidin-3-yloxy substituent during synthesis?

  • Methodological Answer :

  • Chiral Resolution : Employ chiral HPLC (e.g., YMC-Actus Triart C18 column) with mobile phases like MeCN/water (0.1% formic acid) to separate enantiomers .
  • Stereospecific Reagents : Use enantiopure (S)-pyrrolidin-3-ol precursors, synthesized via enzymatic resolution or asymmetric catalysis .
  • Analytical Confirmation : Compare optical rotation or circular dichroism (CD) spectra with reference standards .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer :

  • Reverse-Phase HPLC : Use C18 columns with gradients of MeCN/water (0.1% formic acid) to remove byproducts (e.g., unreacted diethylamine or pyrrolidine derivatives) .
  • Azeotropic Drying : Post-synthesis, remove residual solvents (e.g., dioxane) via toluene azeotrope under reduced pressure .

Advanced Research Questions

Q. How can molecular docking studies (e.g., AutoDock4) predict the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Receptor Preparation : Assign partial charges and optimize hydrogen bonding networks using AutoDockTools .
  • Flexible Sidechain Docking : Incorporate receptor flexibility (e.g., HIV protease-like systems) to model induced-fit interactions with the pyrrolidinyloxy group .
  • Validation : Cross-validate docking scores with experimental IC₅₀ values from enzymatic assays (e.g., kinase inhibition) .

Q. What strategies address discrepancies in biological activity data between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., oxidative derivatives of the pyrrolidine ring) that may enhance or reduce activity in vivo .
  • Solubility Optimization : Modify counterions (e.g., replace HCl with citrate) or formulate with cyclodextrins to improve bioavailability .
  • Pharmacokinetic Modeling : Correlate plasma half-life (t₁/₂) with structural features (e.g., pyrimidine logP) using QSPR models .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pyrimidine core?

  • Methodological Answer :

  • Substituent Screening : Synthesize analogs with varied substituents (e.g., 6-ethoxy instead of 6-pyrrolidinyloxy) and test against target proteins (e.g., kinases) .
  • Bioisosteric Replacement : Replace the pyrimidine ring with triazine or pyridine scaffolds to assess potency retention .
  • 3D-QSAR Analysis : Use CoMFA or CoMSIA to map electrostatic/hydrophobic fields around the diethylamine group .

Q. What analytical methods detect and quantify enantiomeric impurities in the final product?

  • Methodological Answer :

  • Chiral HPLC : Utilize columns like Chiralpak IG-3 with hexane/isopropanol gradients (85:15) to resolve (S)- and (R)-enantiomers (retention time difference ≥2 min) .
  • NMR Chiral Shift Reagents : Add Eu(hfc)₃ to 1^1H NMR samples to split enantiomeric proton signals .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine hydrochloride
Reactant of Route 2
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Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine hydrochloride

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